Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate
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Overview
Description
Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate is a chemical compound with the molecular formula C15H29NO6. It is a member of the crown ether family, which are cyclic chemical compounds that consist of a ring containing several ether groups. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate typically involves the reaction of 1,4,7,10-tetraoxa-13-azacyclopentadecane with butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate involves its ability to form stable complexes with metal ions. The ether groups in the compound’s structure provide multiple coordination sites for metal ions, allowing for the formation of stable chelates. This property is particularly useful in applications such as ion transport, where the compound can facilitate the movement of metal ions across membranes .
Comparison with Similar Compounds
Similar Compounds
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Another crown ether with similar complexation properties.
1,4,7,10-Tetraoxa-13-azacyclopentadecane: A closely related compound with a similar structure but without the butyl ester group.
Uniqueness
Butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate is unique due to the presence of the butyl ester group, which enhances its solubility and allows for additional functionalization. This makes it more versatile in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C15H29NO6 |
---|---|
Molecular Weight |
319.39 g/mol |
IUPAC Name |
butyl 1,4,7,10-tetraoxa-13-azacyclopentadecane-13-carboxylate |
InChI |
InChI=1S/C15H29NO6/c1-2-3-6-22-15(17)16-4-7-18-9-11-20-13-14-21-12-10-19-8-5-16/h2-14H2,1H3 |
InChI Key |
RHIBEJHUVMPOSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)N1CCOCCOCCOCCOCC1 |
solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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